![molecular formula C17H16O2 B1527510 6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 883523-41-9](/img/structure/B1527510.png)
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde
Übersicht
Beschreibung
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde (6-CMB) is a compound that has been studied for its potential applications in scientific research and development. It is an aldehyde that is composed of a six-membered cyclopropylmethoxy ring attached to a biphenyl group, which is in turn attached to a carbaldehyde group. 6-CMB has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The biphenyl derivative has been studied for its potential as an antibacterial agent . Research indicates that certain biphenyl and dibenzofuran derivatives exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . This suggests that the compound could be part of a novel class of antibacterial drugs, offering a structural innovation in the fight against antibiotic resistance.
Electromagnetic Compatibility
In the field of electromagnetic compatibility , biphenyl derivatives have been utilized to suppress simultaneous switching noise (SSN) and radiated emissions in high-speed digital PCB applications . This application is crucial for improving the performance of multi-layer digital PCBs by reducing power plane noise and enhancing noise isolation efficiency.
Cancer Immunotherapy
Biphenyl derivatives are being explored as small-molecule inhibitors of PD-1/PD-L1, which are significant in the context of cancer immunotherapy . These compounds have advantages such as oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties, making them promising candidates for treating various cancers.
Pulmonary Fibrosis Treatment
Research has been conducted on the inhibitory effects of cyclopropylmethoxy biphenyl derivatives on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests potential therapeutic applications for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive lung disease.
Synthetic Intermediate for Medicinal Chemistry
The compound serves as a key synthetic intermediate in the production of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor . Roflumilast is used to treat conditions like chronic obstructive pulmonary disease (COPD), highlighting the compound’s importance in medicinal chemistry.
Structure-Activity Relationship (SAR) Studies
The structure–activity relationship (SAR) of biphenyl derivatives, including the compound , is an area of active research. Understanding the SAR helps in designing more effective drugs by identifying the functional groups and structural features that contribute to the biological activity of these compounds .
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-3-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-11-14-8-9-17(19-12-13-6-7-13)16(10-14)15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRINOGYAYMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



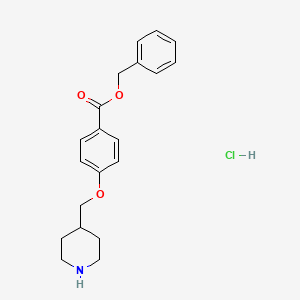


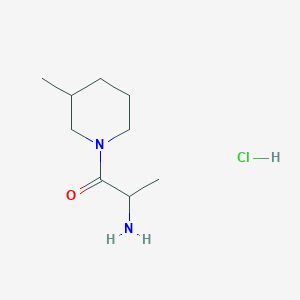

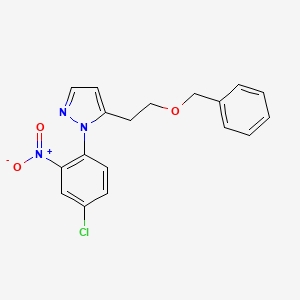

![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
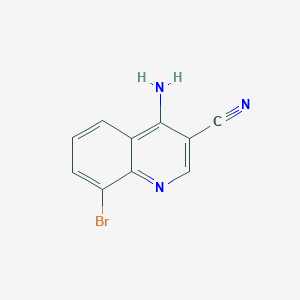
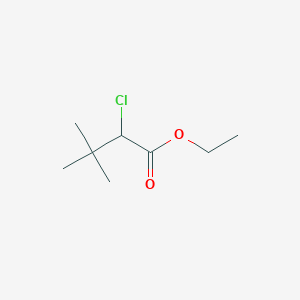
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
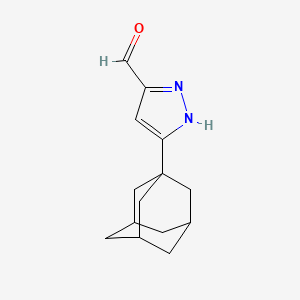
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)